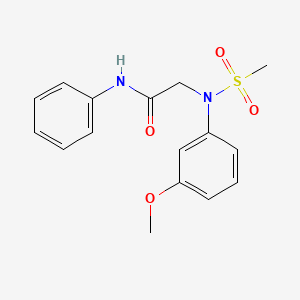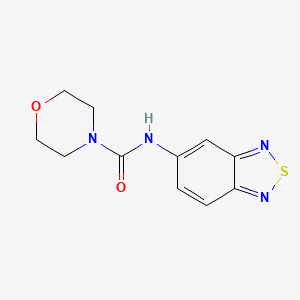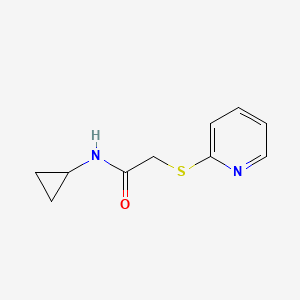
1-benzyl-2-methyl-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. BMQ is a synthetic compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
作用機序
The mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone is not fully understood. However, it has been suggested that 1-benzyl-2-methyl-4(1H)-quinolinone may inhibit the NF-κB pathway, which is involved in inflammation and cancer. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
1-benzyl-2-methyl-4(1H)-quinolinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been shown to inhibit the replication of HIV-1 and HCV.
実験室実験の利点と制限
1-benzyl-2-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using 1-benzyl-2-methyl-4(1H)-quinolinone in lab experiments. For example, the mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has not been extensively studied in animal models, which makes it difficult to translate the results of lab experiments to clinical applications.
将来の方向性
There are several future directions for research on 1-benzyl-2-methyl-4(1H)-quinolinone. One area of research could focus on understanding the mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone. This would involve identifying the specific pathways that 1-benzyl-2-methyl-4(1H)-quinolinone targets and determining how it interacts with other molecules in the cell. Another area of research could focus on developing more effective synthesis methods for 1-benzyl-2-methyl-4(1H)-quinolinone, which could improve its yield and purity. Additionally, more research could be done to determine the safety and efficacy of 1-benzyl-2-methyl-4(1H)-quinolinone in animal models, which would be an important step towards clinical trials. Finally, 1-benzyl-2-methyl-4(1H)-quinolinone could be studied in combination with other compounds to determine whether it has synergistic effects that could improve its therapeutic potential.
合成法
The synthesis of 1-benzyl-2-methyl-4(1H)-quinolinone involves the condensation of 2-amino-1-methylbenzene with benzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting product is then oxidized with potassium permanganate to form 1-benzyl-2-methyl-4(1H)-quinolinone. This method has been optimized to improve the yield and purity of 1-benzyl-2-methyl-4(1H)-quinolinone.
科学的研究の応用
1-benzyl-2-methyl-4(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to have anticancer properties, specifically against breast cancer cells. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been shown to have antiviral properties against HIV-1 and HCV.
特性
IUPAC Name |
1-benzyl-2-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-11-17(19)15-9-5-6-10-16(15)18(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXOPAQECOJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)



![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)